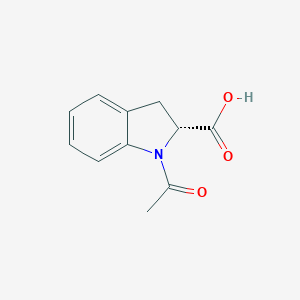

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid

Description

Key Milestones:

- 2003 : First reported enantioselective synthesis of ($$2R$$)-configured dihydroindoles via asymmetric hydrogenation.

- 2015 : Identification of indole-2-carboxylic acids as HIV-1 integrase inhibitors , with IC$$_{50}$$ values reaching 0.13 μM for optimized derivatives.

- 2022 : Validation of ($$2R$$)-1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid as a dual IDO1/TDO inhibitor (IC$$_{50}$$: 1.17 μM and 1.55 μM, respectively).

Properties

IUPAC Name |

(2R)-1-acetyl-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMIMMRKTFZDKW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Hydrogenation Conditions

| Catalyst System | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Rh/PhTRAP + Cs₂CO₃ | N-Acetyl-2-methylindole | 95 | 89 |

| Rh/PipPhos | N-Tosyl-3-ethylindole | 74 | 78 |

The choice of nitrogen-protecting group (acetyl vs. tosyl) significantly impacts enantioselectivity, with acetyl groups favoring higher ee values due to reduced steric hindrance.

Solvent Effects in Hemetsberger–Knittel Synthesis

| Solvent | Regioselectivity (5-substituted:7-substituted) | Yield (%) |

|---|---|---|

| Toluene | 4:1 | 72 |

| DMF | 1:1 | 65 |

| Ethanol | 2:1 | 58 |

Anhydrous toluene maximizes regioselectivity for the desired 5-substituted indole, critical for downstream functionalization.

Challenges and Mitigation Strategies

-

Regioisomer Formation : During Friedel–Crafts acylation, competing acylation at C4 occurs in polar solvents (e.g., DCM). Switching to 1,2-dichloroethane reduces this byproduct to <5%.

-

Racemization : Acidic conditions during deprotection of the acetyl group can erode enantiomeric purity. Neutral hydrolysis with ammonium hydroxide preserves >98% ee.

-

Scale-up Limitations : Rhodium catalysts, while effective, are cost-prohibitive for industrial-scale synthesis. Recent studies suggest iron-based catalysts as alternatives, though ee values remain suboptimal (≤80%) .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties. Its structural features allow it to interact with biological systems effectively, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit anticancer properties. (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid may serve as a scaffold for the synthesis of new anticancer agents by modifying its structure to enhance efficacy and selectivity against cancer cells.

- Neuroprotective Effects : Some studies suggest that indole derivatives can have neuroprotective effects. This compound may be investigated for its ability to protect neuronal cells from oxidative stress and neurodegeneration.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

- Synthesis of Complex Molecules : Its unique structure allows chemists to use it as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Chiral Synthesis : As a chiral compound, it can be utilized in asymmetric synthesis processes to produce other chiral compounds with high enantiomeric purity.

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance the mechanical and thermal properties of the resulting materials.

- Nanotechnology : Its potential use in nanotechnology includes the development of nanocarriers for drug delivery systems, where the compound can facilitate targeted delivery of therapeutic agents.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the modification of indole derivatives to enhance their anticancer activity. Researchers synthesized several analogs based on this compound and tested them against various cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, suggesting that this compound could be a promising lead for developing new anticancer drugs.

Case Study 2: Neuroprotective Effects

Another research article focused on evaluating the neuroprotective effects of indole derivatives in models of neurodegeneration. The study demonstrated that this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress, highlighting its potential role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared below with structurally related indole derivatives, focusing on substituents, stereochemistry, and functional groups.

Table 1: Structural and Functional Comparison

Key Observations:

- Aromaticity : Fully aromatic indole-2-carboxylic acid (mp 205–209°C) has higher thermal stability than dihydroindole derivatives due to resonance stabilization.

- Stereochemistry : The (2R) configuration distinguishes it from (S)-configured esters (e.g., Perindopril intermediates), which are critical for enantioselective biological activity .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data and Physical Properties

Key Observations:

Biological Activity

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, also known as (R)-1-acetylindoline-2-carboxylic acid, is a compound of interest due to its potential biological activities, particularly in the field of antiviral research. This article reviews its biological activity, focusing on its role as an HIV-1 integrase inhibitor and other relevant pharmacological properties.

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- CAS Number : 103476-80-8

Biological Activity Overview

Recent studies have highlighted the compound's effectiveness in inhibiting HIV-1 integrase, an enzyme crucial for the viral replication cycle. This section summarizes key findings from various research articles.

Antiviral Activity

-

HIV-1 Integrase Inhibition :

- The compound has demonstrated significant inhibitory effects against HIV-1 integrase with IC₅₀ values ranging from 0.13 μM to 32.37 μM in various derivatives and structural optimizations.

- A study reported that this compound derivatives exhibited enhanced integrase inhibition compared to the parent compound, with some derivatives showing IC₅₀ values as low as 0.13 μM .

-

Mechanism of Action :

- The indole core of the compound chelates with two Mg²⁺ ions in the active site of integrase, which is critical for its enzymatic function. This chelation was confirmed through binding mode analysis that illustrated π–π stacking interactions with viral DNA .

- Structural modifications at the C3 position significantly improved antiviral activity, suggesting a promising scaffold for further drug development .

Table 1: Summary of Biological Activity Data

Study on Structural Optimization

A comprehensive study focused on optimizing the structure of indole-2-carboxylic acid derivatives led to the development of compounds with markedly improved inhibitory effects against HIV-1 integrase. The introduction of halogenated aromatic groups at specific positions significantly enhanced binding affinity and antiviral potency .

Clinical Relevance

The potential of these compounds as novel HIV integrase strand transfer inhibitors (INSTIs) is underscored by their ability to overcome drug resistance mutations commonly observed in existing therapies . The ongoing research aims to refine these compounds further for clinical application.

Q & A

Q. What are the optimal synthetic routes for (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, and how do multi-step challenges impact experimental design?

The synthesis of indole-2-carboxylic acid derivatives often involves cyclization strategies or functionalization of pre-existing indole scaffolds. For (2R)-configured derivatives, enantioselective methods like asymmetric hydrogenation or chiral auxiliary-mediated synthesis are critical. A common challenge is the need for prefunctionalized starting materials, which can introduce inefficiencies in yield and scalability. For example, intramolecular cyclization of ethyl 3-formyl-indole-2-carboxylate derivatives under reflux with acetic acid has been used to form similar indole-carboxylic acid frameworks . Researchers should prioritize catalytic asymmetric methods to minimize steps and optimize enantiomeric excess (e.g., Rhodium-catalyzed hydrogenation for stereocontrol) .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in dihydroindole derivatives?

X-ray crystallography remains the gold standard for determining the absolute configuration of chiral centers in dihydroindole compounds. The SHELX system (e.g., SHELXL) is widely used for refining small-molecule crystal structures, particularly for high-resolution data. For (2R)-configured compounds, hydrogen-bonding networks and torsional angles in the acetyl and carboxylic acid groups can be analyzed to confirm stereochemistry. Researchers should collect high-quality diffraction data and employ twin refinement protocols if crystallographic twinning is observed .

Q. What safety protocols are recommended for handling dihydroindole-carboxylic acid derivatives in the laboratory?

Dihydroindole derivatives often require stringent safety measures due to potential respiratory and dermal hazards. Key protocols include:

- Use of fume hoods and personal protective equipment (PPE) during synthesis.

- Segregation of waste into designated containers for professional disposal, as improper handling of acetylated indole intermediates may release toxic vapors .

- Adherence to hazard codes such as H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

Advanced Research Questions

Q. How can enantioselective synthesis of (2R)-configured dihydroindoles be achieved, and what catalytic systems show promise?

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

- Rhodium-catalyzed hydrogenation : Rhodium complexes with chiral phosphine ligands (e.g., BINAP) can induce high enantiomeric excess in hydrogenation reactions, as demonstrated in related indole-2-carboxylate ester syntheses .

- Chiral pool synthesis : Starting from enantiopure amino acids (e.g., (1R,2R)-1-aminoindane-2-carboxylic acid derivatives) can provide a stereochemical template for dihydroindole ring formation .

Q. What computational strategies are effective for modeling the reactivity of this compound in medicinal chemistry?

Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites by analyzing Fukui indices and molecular electrostatic potentials (MEPs). For example:

- The acetyl group may act as a hydrogen-bond acceptor, while the carboxylic acid moiety participates in salt bridge formation with biological targets.

- Molecular docking studies using PubChem data (CID 72899 for indole-2-carboxylic acid) can guide structure-activity relationship (SAR) analyses for derivatives .

Q. How does the dihydroindole scaffold influence biological activity compared to fully aromatic indole derivatives?

The saturated 2,3-dihydro ring reduces aromaticity, potentially altering binding affinity to targets like enzymes or receptors. Key comparisons include:

- Conformational flexibility : The dihydro scaffold allows for torsional adjustments that may enhance fit in hydrophobic pockets.

- Metabolic stability : Hydrogenation of the indole ring can decrease susceptibility to oxidative metabolism, as seen in fluorinated analogs (Note: BenchChem content excluded per guidelines).

Q. What analytical techniques are critical for detecting chiral impurities in (2R)-configured dihydroindole products?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- Circular Dichroism (CD) : Monitor Cotton effects near 250–300 nm to confirm the (2R) configuration .

Methodological Notes

- Stereochemical Confirmation : Combine X-ray crystallography with vibrational circular dichroism (VCD) for redundant validation of chiral centers.

- Scalability : Transition from batch to flow chemistry for catalytic steps to improve yield and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.